tert-Butyl 3-(2-amino-5-(tert-butoxy)-5-oxopentan-2-yl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-(2-amino-5-(tert-butoxy)-5-oxopentan-2-yl)azetidine-1-carboxylate is a complex organic compound that features a tert-butyl group, an azetidine ring, and a carboxylate ester
Vorbereitungsmethoden
The synthesis of tert-Butyl 3-(2-amino-5-(tert-butoxy)-5-oxopentan-2-yl)azetidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and protecting groups to ensure selective reactions .
Analyse Chemischer Reaktionen
tert-Butyl 3-(2-amino-5-(tert-butoxy)-5-oxopentan-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-(2-amino-5-(tert-butoxy)-5-oxopentan-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The tert-butyl groups provide steric hindrance, which can influence the compound’s binding affinity and selectivity. The azetidine ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other azetidine derivatives and tert-butyl esters. Compared to these compounds, tert-Butyl 3-(2-amino-5-(tert-butoxy)-5-oxopentan-2-yl)azetidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Some similar compounds are:
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- Pyrido[2,3-d]pyrimidin-4-amines .
Eigenschaften
Molekularformel |
C17H32N2O4 |
---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
tert-butyl 3-[2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentan-2-yl]azetidine-1-carboxylate |
InChI |
InChI=1S/C17H32N2O4/c1-15(2,3)22-13(20)8-9-17(7,18)12-10-19(11-12)14(21)23-16(4,5)6/h12H,8-11,18H2,1-7H3 |
InChI-Schlüssel |
RHXXECDSMKIICS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCC(C)(C1CN(C1)C(=O)OC(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.